
2-Cyclooctyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclooctyloxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This compound is particularly interesting due to its strained ring structure, which makes it highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclooctyloxirane can be synthesized through several methods. One common approach involves the epoxidation of cyclooctene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. This reaction typically proceeds at room temperature and yields the desired epoxide with high selectivity.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar epoxidation methods, but with optimized reaction conditions to ensure higher yields and purity. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclooctyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the attack of a nucleophile on the electrophilic carbon atoms of the oxirane ring, leading to ring opening and the formation of different products.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide to the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include water, alcohols, amines, and thiols. The reaction can be catalyzed by acids or bases, depending on the nucleophile used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are diols, ethers, or amines, depending on the nucleophile.
Oxidation: The major products are diols or other oxygenated compounds.
Reduction: The major products are alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclooctyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclooctyloxirane primarily involves its highly strained oxirane ring, which makes it susceptible to nucleophilic attack. The ring strain provides the driving force for various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Cyclooctyloxirane can be compared with other similar compounds such as:
2,3-Dimethyloxirane: This compound has a similar oxirane ring but with methyl substituents, making it less strained and less reactive.
1,2-Epoxydecane: This compound has a longer alkyl chain, which affects its reactivity and physical properties.
Cyclooctane: While not an epoxide, cyclooctane is a related compound with a similar ring structure but without the oxygen atom, making it less reactive.
This compound stands out due to its unique combination of ring strain and reactivity, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
90146-76-2 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-cyclooctyloxirane |
InChI |
InChI=1S/C10H18O/c1-2-4-6-9(7-5-3-1)10-8-11-10/h9-10H,1-8H2 |
InChI-Schlüssel |
UTSRGBWFONXHAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


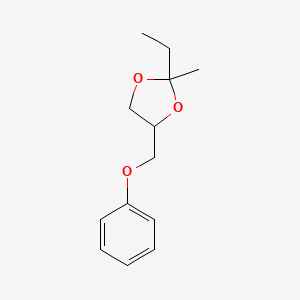
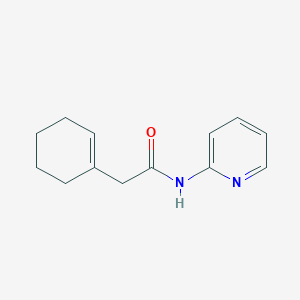
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
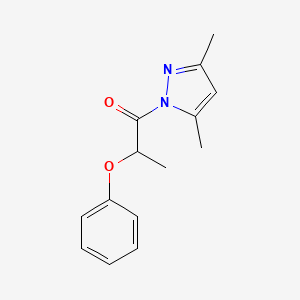

![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)
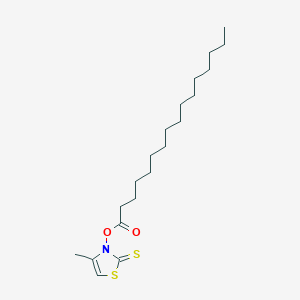

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
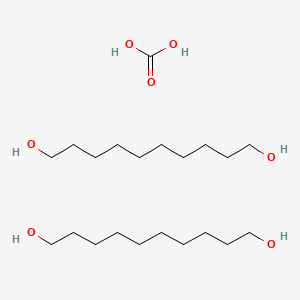

![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)

